molecular formula C15H6F6N4S B2713325 9-(2-Thienyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine CAS No. 338962-24-6

9-(2-Thienyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine

Cat. No.: B2713325
CAS No.: 338962-24-6
M. Wt: 388.29
InChI Key: IXVSOOCAVWSCQL-UHFFFAOYSA-N
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Description

9-(2-Thienyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine is a complex heterocyclic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a triazolo ring fused with a naphthyridine core, along with a thienyl group and two trifluoromethyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Thienyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine typically involves multi-step reactions starting from readily available precursors One common approach includes the cyclization of appropriate precursors under specific conditions to form the triazolo and naphthyridine rings

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

9-(2-Thienyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Thienyl halides for nucleophilic substitution and trifluoromethylating agents for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

9-(2-Thienyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • Triazolo[4,3-a]pyrazine derivatives
  • Triazolo[4,3-a]pyrimidine derivatives
  • Triazolo[4,3-a]thiadiazine derivatives

Uniqueness

9-(2-Thienyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine is unique due to the presence of both the thienyl and trifluoromethyl groups, which impart distinct electronic and steric properties

Properties

IUPAC Name

9-thiophen-2-yl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H6F6N4S/c16-14(17,18)8-6-10(15(19,20)21)22-12-7(8)3-4-11-23-24-13(25(11)12)9-2-1-5-26-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVSOOCAVWSCQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C3N2C4=C(C=C3)C(=CC(=N4)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H6F6N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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